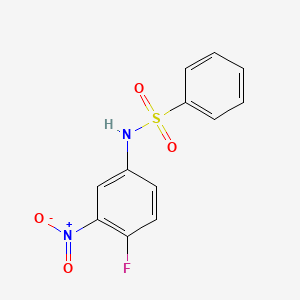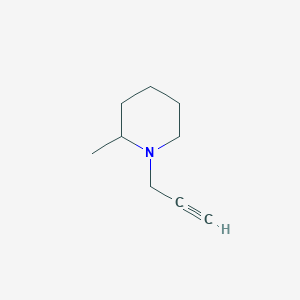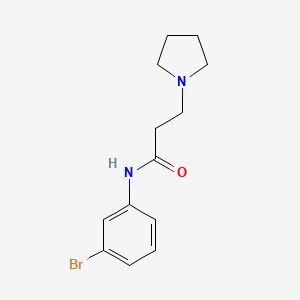
3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid: is an organic compound with the molecular formula C11H11BrO4 It is a derivative of cinnamic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves the bromination of 4,5-dimethoxycinnamic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: The major product is the corresponding saturated acid.
科学研究应用
Chemistry: 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms .
Biology and Medicine: This compound has potential applications in medicinal chemistry. It is studied for its antioxidant, anti-inflammatory, and hypolipidemic properties. Derivatives of this compound are being explored for their potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. Its unique chemical properties make it valuable in the production of specialty chemicals .
作用机制
The mechanism of action of 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets and pathways in biological systems. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, it exerts hypolipidemic effects by modulating lipid metabolism pathways .
相似化合物的比较
Ferulic Acid: Similar in structure but lacks the bromine atom. Known for its antioxidant properties.
Sinapic Acid: Contains additional methoxy groups and exhibits similar antioxidant and anti-inflammatory properties.
3,5-Dimethoxycinnamic Acid: Lacks the bromine atom and is used in similar applications.
Uniqueness: 3-(3-Bromo-4,5-dimethoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific synthetic and therapeutic applications .
属性
分子式 |
C11H11BrO4 |
|---|---|
分子量 |
287.11 g/mol |
IUPAC 名称 |
3-(3-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14) |
InChI 键 |
XPEVBCFMEHTNHN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8792199.png)





![5-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B8792245.png)





